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Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. As an
organophosphorus compound, its purity is critical to its safety and efficacy. Quantitative Nuclear
Magnetic Resonance (QNMR) spectroscopy, specifically 3*P-NMR, offers a powerful and direct
method for determining the absolute purity of Sofosbuvir. The 3P nucleus provides several
advantages for quantitative analysis, including high natural abundance, a wide chemical shift
range that minimizes signal overlap, and the simplicity of the resulting spectra.[1][2][3] This
application note provides a detailed protocol for the purity determination of Sofosbuvir using
31P-NMR spectroscopy, based on validated methods.

Principle

The fundamental principle of gNMR is that the integrated area of an NMR signal is directly
proportional to the number of nuclei contributing to that signal. By comparing the integral of the
analyte's signal (Sofosbuvir) to that of a certified internal standard of known purity and
concentration, the absolute purity of the analyte can be accurately determined. The use of an
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aprotic solvent is recommended to prevent deuterium exchange with certain internal standards,
which could affect the accuracy of the integration.[1][4]

Experimental Protocols
Materials and Equipment

e Analyte: Sofosbuvir

¢ Internal Standard: Phosphonoacetic acid (PAA)

o Deuterated Solvent: Dimethyl sulfoxide-de (DMSO-ds)

 NMR Spectrometer: 400 MHz or higher, equipped with a phosphorus probe
e Analytical Balance: Capable of weighing to +0.01 mg

e Volumetric Glassware: Calibrated flasks and pipettes

e NMR Tubes: 5 mm diameter

Sample Preparation

A meticulous sample preparation is crucial for accurate gNMR results. The following protocol is
recommended:

o Stock Solution of Internal Standard (PAA):

o Accurately weigh approximately 10 mg of PAA Certified Reference Material (CRM) into a
volumetric flask.

o Dissolve the PAA in a known volume of DMSO-ds to achieve a final concentration of
approximately 2 mg/mL.

o Ensure complete dissolution by vortexing or brief sonication.
e Sample Solution (Sofosbuvir):

o Accurately weigh approximately 30 mg of the Sofosbuvir sample into a separate vial.
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o Add a precise volume of the PAA stock solution to the vial containing Sofosbuvir.

o Ensure the final concentration of Sofosbuvir is approximately 15 mg/mL.

o Vortex the solution until the Sofosbuvir is completely dissolved.

NMR Tube Preparation:

o Transfer an appropriate volume (typically 600-700 uL) of the final solution into a 5 mm
NMR tube.

o Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for 31P-NMR data acquisition. These should be optimized

for the specific instrument being used.

Pulse Program: A standard single-pulse experiment with proton decoupling.

Temperature: Maintain a constant temperature, e.g., 25°C.

Relaxation Delay (d1): This is a critical parameter for quantification. It should be at least 5-7
times the longest spin-lattice relaxation time (T1) of both the Sofosbuvir and PAA phosphorus
nuclei to ensure full relaxation between scans. A typical starting point is 60 seconds.

Acquisition Time (aq): A sufficient acquisition time should be used to ensure good digital
resolution. A value of 2-4 seconds is common.

Number of Scans (ns): An adequate number of scans should be acquired to achieve a good
signal-to-noise ratio (S/N > 250:1) for both the analyte and the internal standard signals. This
may range from 16 to 128 scans depending on the sample concentration and instrument
sensitivity.

Spectral Width (sw): The spectral width should be large enough to encompass the signals of
Sofosbuvir, the internal standard, and any potential phosphorus-containing impurities. A
range of -50 to 50 ppm is generally sufficient.
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Data Processing and Purity Calculation

o Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening
factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. Manually
phase the spectrum to obtain a flat baseline.

« Integration: Integrate the characteristic signals for Sofosbuvir and the internal standard
(PAA). The chemical shift of Sofosbuvir is approximately 4.4 ppm, while PAA appears at
around 18.3 ppm in methanol-d4, with shifts being solvent-dependent.[5]

e Purity Calculation: The purity of Sofosbuvir can be calculated using the following equation:
Where:

o |_sof and |I_std are the integrated signal areas of Sofosbuvir and the internal standard,
respectively.

N_sof and N_std are the number of phosphorus nuclei for Sofosbuvir (1) and the internal
standard (1 for PAA).

[¢]

M_sof and M_std are the molar masses of Sofosbuvir and the internal standard,

o

respectively.

W_sof and W_std are the weights of Sofosbuvir and the internal standard, respectively.

[¢]

[e]

Purity_std is the certified purity of the internal standard.

Data Presentation

The following tables summarize the quantitative data from a multi-laboratory validation study
comparing 3'P-gNMR and H-gNMR for Sofosbuvir purity determination in different solvents.[4]

Table 1: Purity of Sofosbuvir Determined by gNMR in Methanol-da
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Method Internal Standard Purity (%) = SD
SIP-gNMR Phosphonoacetic acid (PAA) 100.63 + 0.95
1,4-bis(trimethylsilyl)benzene-
1H-gNMR q 99.07 + 0.50
4

Table 2: Purity of Sofosbuvir Determined by gNMR in DMSO-ds

Method Internal Standard Purity (%) = SD
SIP-gNMR Phosphonoacetic acid (PAA) 99.10 £ 0.30
IH-gNMR DSS-de 99.44 + 0.29

The results indicate that the purity values obtained by 3P-gNMR in the aprotic solvent DMSO-
de are in good agreement with the established *H-gNMR method and show better precision
compared to the protic solvent methanol-da.[4]

Potential Phosphorus-Containing Impurities

Forced degradation studies of Sofosbuvir have shown that it is susceptible to degradation
under acidic, basic, and oxidative conditions, leading to the formation of several degradation
products.[6][7] While the specific 3*P-NMR chemical shifts of all potential impurities are not
readily available in a single source, it is important to be aware of their potential presence. The
high resolution of NMR allows for the detection and potential quantification of these impurities if
their signals do not overlap with the main Sofosbuvir peak. Key degradation pathways can lead
to the hydrolysis of the phosphoramidate group.
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Caption: Workflow for Sofosbuvir Purity Determination by 3:P-gNMR.
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Caption: Key Components and their Relationship in the 31P-gNMR Assay.

Conclusion

Quantitative 3'P-NMR spectroscopy is a robust, reliable, and direct method for the absolute
purity determination of Sofosbuvir. The simplicity of the spectrum and the ability to use a stable
internal standard in an aprotic solvent like DMSO-de contribute to its accuracy and precision.
This method is highly suitable for use in quality control and drug development settings,
providing a valuable alternative or complement to chromatographic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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